6-Methylquinolin-7-amine
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Overview
Description
6-Methylquinolin-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-7-amine typically involves the modification of quinoline derivatives. One common method is the reduction of 6-Methylquinolin-7-nitro, which can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Another approach involves the nucleophilic substitution of 6-Methylquinolin-7-chloro with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes or continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed.
Substitution: Ammonia or primary amines are typical nucleophiles used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The exact mechanism of action of 6-Methylquinolin-7-amine is not fully understood. it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular function. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparison with Similar Compounds
Quinoline: The parent compound of 6-Methylquinolin-7-amine, known for its broad range of biological activities.
8-Quinolinamine: Another quinoline derivative with significant antimicrobial properties.
2-Chloroquinoline: Known for its use in the synthesis of antimalarial drugs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and amine group at the 7-position make it a valuable intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-methylquinolin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUGIWAYGTPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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